N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide
Description
Properties
IUPAC Name |
N-[2-[(6-methylpyridazin-3-yl)amino]ethyl]-4-(6-methylpyridazin-3-yl)oxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O2/c1-13-3-9-17(24-22-13)20-11-12-21-19(26)15-5-7-16(8-6-15)27-18-10-4-14(2)23-25-18/h3-10H,11-12H2,1-2H3,(H,20,24)(H,21,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNEXZVSTXYASOP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)NCCNC(=O)C2=CC=C(C=C2)OC3=NN=C(C=C3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide typically involves multi-step organic reactions. One common synthetic route includes:
Formation of the 6-methylpyridazin-3-yl intermediate: This can be achieved through the reaction of 3-chloropyridazine with methylamine under reflux conditions.
Coupling with benzamide: The intermediate is then coupled with 4-hydroxybenzamide using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Final assembly: The resulting product is then subjected to further purification steps such as recrystallization or column chromatography to obtain the final compound.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions for larger volumes, ensuring the availability of high-purity starting materials, and implementing efficient purification techniques to achieve a high yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzamides or pyridazines.
Scientific Research Applications
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its ability to interact with specific biological targets.
Biological Research: The compound is used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It can be used as an intermediate in the synthesis of other complex organic molecules.
Mechanism of Action
The mechanism of action of N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-hydroxybenzamide
- N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-methoxybenzamide
Uniqueness
N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide is unique due to the presence of two 6-methylpyridazin-3-yl groups, which may confer distinct biological activities and chemical properties compared to similar compounds. This structural uniqueness can lead to different interactions with biological targets and varied applications in research and industry.
Q & A
Q. What are the key synthetic routes for N-(2-((6-methylpyridazin-3-yl)amino)ethyl)-4-((6-methylpyridazin-3-yl)oxy)benzamide, and what reaction conditions are critical for optimizing yield?
The synthesis of this compound involves multi-step reactions, including substitution, reduction, and condensation. For example:
- Substitution reactions under alkaline conditions (e.g., using NaOH or K₂CO₃) to introduce pyridazine moieties via nucleophilic aromatic substitution .
- Reduction steps with iron powder in acidic media to generate intermediate aniline derivatives .
- Condensation reactions with cyanoacetic acid or similar reagents, facilitated by condensing agents (e.g., DCC or EDCI), to form the benzamide backbone .
Critical factors include pH control during substitution (to avoid side reactions) and temperature optimization during condensation (typically 60–80°C) to maximize yield .
Q. How is the structural elucidation of this compound performed using spectroscopic methods?
Structural confirmation relies on:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to identify proton environments (e.g., distinguishing methylpyridazine signals at δ 2.5–3.0 ppm) and carbon frameworks .
- High-Resolution Mass Spectrometry (HRMS) : To verify molecular weight (e.g., [M+H]⁺ peak matching theoretical values) .
- High-Performance Liquid Chromatography (HPLC) : For purity assessment (>95% by area normalization) and retention time consistency .
Q. What in vitro biological screening approaches are recommended to assess its enzyme inhibition potential?
- Kinetic assays : Measure IC₅₀ values against target enzymes (e.g., kinases or proteases) using fluorogenic substrates .
- Surface Plasmon Resonance (SPR) : Quantify binding affinity (KD) and kinetics (kon/koff) for receptor interactions .
- Cellular assays : Evaluate cytotoxicity and selectivity in cancer cell lines (e.g., MTT assays) to prioritize lead candidates .
Advanced Research Questions
Q. How can researchers employ design of experiments (DoE) to optimize the synthesis of this compound?
- Factorial designs : Test variables like temperature, solvent polarity, and catalyst loading to identify critical parameters. For example, a 2³ factorial design can optimize condensation yield by balancing DMF vs. THF solvent systems .
- Response Surface Methodology (RSM) : Model non-linear relationships between reaction time and pH to maximize purity .
- Computational reaction path searches : Use quantum chemical calculations (e.g., DFT) to predict transition states and guide experimental condition selection .
Q. What strategies are effective in resolving contradictions between in vitro and in vivo biological activity data?
- Pharmacokinetic profiling : Assess bioavailability (e.g., plasma concentration-time curves) to identify metabolic instability or poor absorption .
- Metabolite identification : Use LC-MS/MS to detect active/inactive metabolites that explain discrepancies .
- Tissue distribution studies : Track compound accumulation in target organs (e.g., via radiolabeling) to confirm target engagement .
Q. How can computational methods predict the binding affinity of this compound to target receptors?
- Molecular docking : Simulate interactions with receptor active sites (e.g., using AutoDock Vina) to prioritize structural modifications. For example, pyridazine moieties may form π-π stacking with aromatic residues .
- Molecular Dynamics (MD) simulations : Evaluate binding stability over 100+ ns trajectories to identify critical hydrogen bonds or hydrophobic interactions .
- Free Energy Perturbation (FEP) : Calculate ΔΔG values for analogs to predict potency improvements .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
